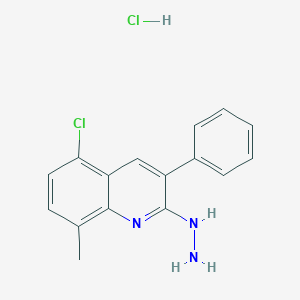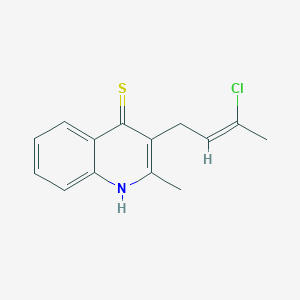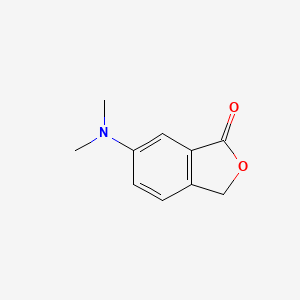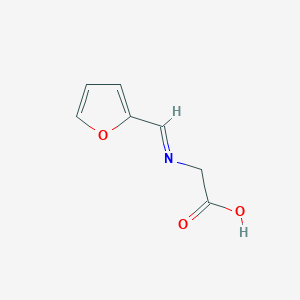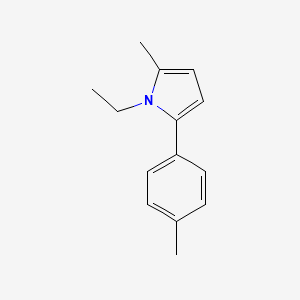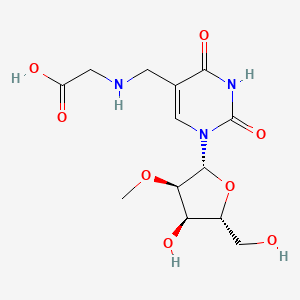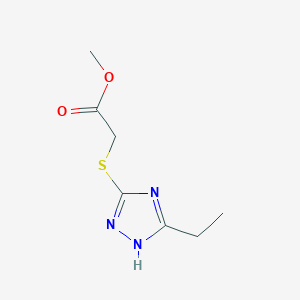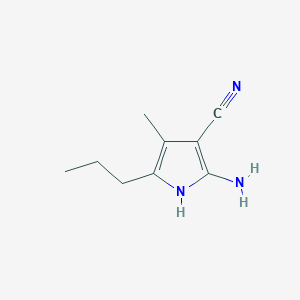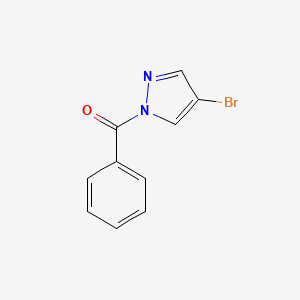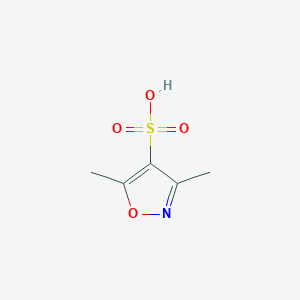![molecular formula C30H19OPS B12875183 (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine is a complex organophosphorus compound that features a unique combination of furan, thiophene, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Dibenzo[b,d]furan and Dibenzo[b,d]thiophene Precursors: These precursors can be synthesized through cyclization reactions involving appropriate starting materials such as halogenated phenols and thiophenols.
Phosphine Introduction: The phosphine group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using a suitable phosphine ligand and base.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene).
Major Products
Oxidation: Phosphine oxides.
Substitution: Nitro or halogenated derivatives.
Coupling Reactions: Various biaryl or diaryl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine depends on its application:
Catalysis: Acts as a ligand, coordinating with transition metals to form active catalytic complexes that facilitate various organic transformations.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand commonly used in catalysis.
Dibenzo[b,d]furan: A structural analog without the phosphine group.
Dibenzo[b,d]thiophene: Another structural analog lacking the phosphine group.
Uniqueness
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine is unique due to its combination of furan, thiophene, and phosphine functionalities, which confer distinct electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable scaffold in medicinal chemistry.
Eigenschaften
Molekularformel |
C30H19OPS |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
(S)-dibenzofuran-4-yl-dibenzothiophen-3-yl-phenylphosphane |
InChI |
InChI=1S/C30H19OPS/c1-2-9-20(10-3-1)32(21-17-18-24-23-12-5-7-16-28(23)33-29(24)19-21)27-15-8-13-25-22-11-4-6-14-26(22)31-30(25)27/h1-19H/t32-/m0/s1 |
InChI-Schlüssel |
MRVCLPVNOYBWLQ-YTTGMZPUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[P@@](C2=CC3=C(C=C2)C4=CC=CC=C4S3)C5=CC=CC6=C5OC7=CC=CC=C67 |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC3=C(C=C2)C4=CC=CC=C4S3)C5=CC=CC6=C5OC7=CC=CC=C67 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


